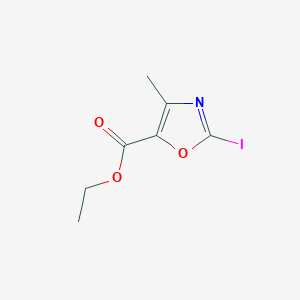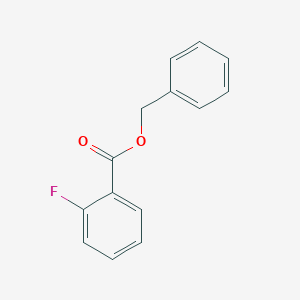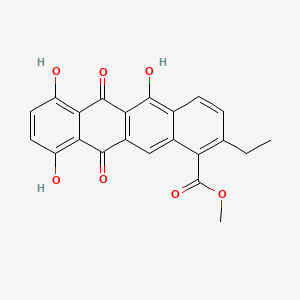![molecular formula C12H11N3O B8742836 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine CAS No. 51299-51-5](/img/structure/B8742836.png)
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole core substituted with an amino group and a pyrrolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminophenol with 1-methyl-2-pyrrolecarboxaldehyde under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal salts or acids may be used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methylbenzoxazole
- 2-Amino-6-methylbenzoxazole
- 2-Amino-7-methylbenzoxazole
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of the pyrrolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51299-51-5 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-6-2-3-10(15)12-14-9-7-8(13)4-5-11(9)16-12/h2-7H,13H2,1H3 |
Clé InChI |
DNTSRSNYISICML-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
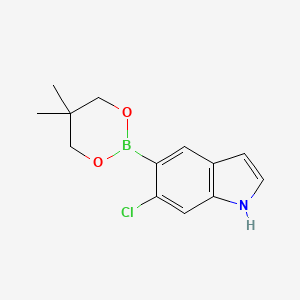
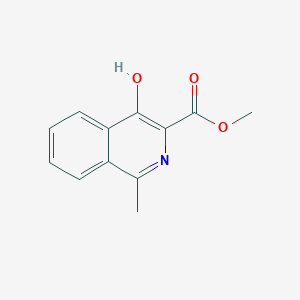
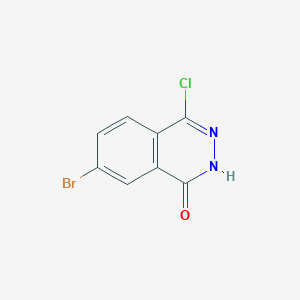
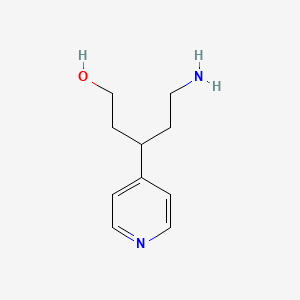
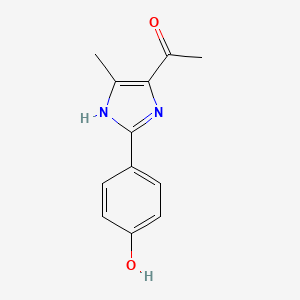
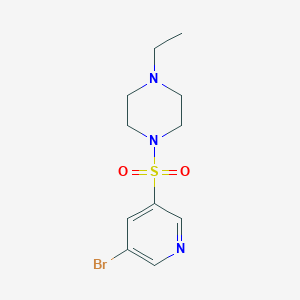
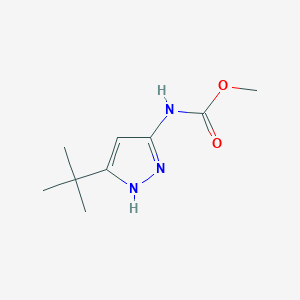
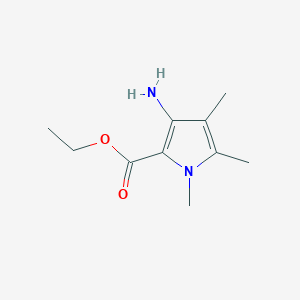
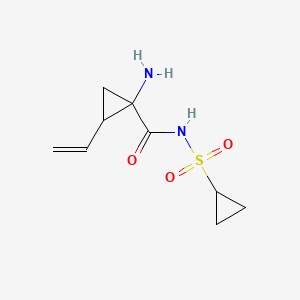
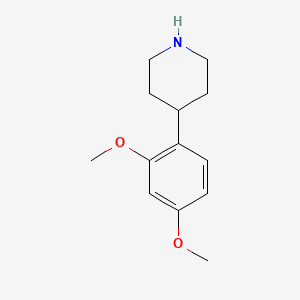
![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
